molecular formula C8H10N2O4 B14026911 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester

Cat. No.: B14026911
M. Wt: 198.18 g/mol
InChI Key: FXINEUMDILONEN-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester typically involves the esterification of 3,6-Dimethoxy-4-pyridazinecarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethoxy-4-pyridazinecarboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 3,6-dimethoxypyridazine-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-12-6-4-5(8(11)14-3)7(13-2)10-9-6/h4H,1-3H3

InChI Key

FXINEUMDILONEN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C(=C1)C(=O)OC)OC

Origin of Product

United States

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